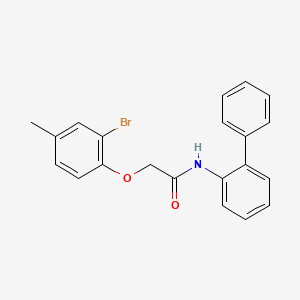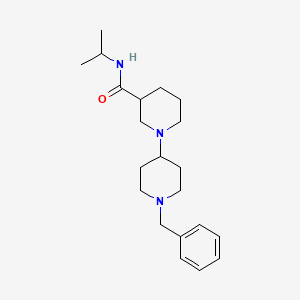
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide, also known as BPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 422.3 g/mol.
Mécanisme D'action
The mechanism of action of N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific cellular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been reported to interact with estrogen receptors, which may explain its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to enhance plant growth and improve crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, this compound has some limitations, such as its limited stability in aqueous solutions and its potential to form aggregates in solution, which may affect its biological activity.
Orientations Futures
There are several future directions for research on N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide. One area of interest is the development of this compound-based polymers and materials with unique properties and applications. Another area of interest is the investigation of this compound's mechanism of action and its potential targets in cancer cells and other cell types. Additionally, more studies are needed to determine the optimal conditions for the synthesis and purification of this compound, as well as its stability and solubility in different environments.
Méthodes De Synthèse
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide can be synthesized using a multistep process that involves the reaction of 2-bromo-4-methylphenol with 2-biphenylcarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride and purified using recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-15-11-12-20(18(22)13-15)25-14-21(24)23-19-10-6-5-9-17(19)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMERPVHPBLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6105055.png)
![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B6105073.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6105086.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6105091.png)
![1-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6105094.png)
![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
![2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6105103.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6105113.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)
![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide 1-oxide](/img/structure/B6105150.png)
![5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)